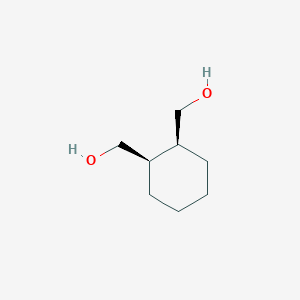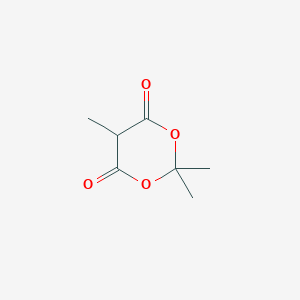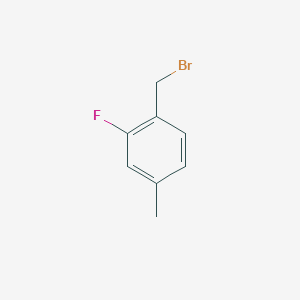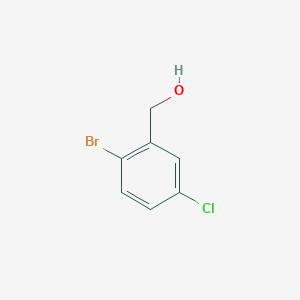![molecular formula C13H18O9 B050294 [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate CAS No. 123163-97-3](/img/structure/B50294.png)
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate, also known as triacetyloleandomycin, is a macrolide antibiotic that is commonly used in scientific research. This compound is derived from oleandomycin, which is produced by the bacterium Streptomyces antibioticus. Triacetyloleandomycin has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate is similar to that of other macrolide antibiotics. It binds to the 50S subunit of bacterial ribosomes, preventing the formation of peptide bonds and inhibiting protein synthesis. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Efectos Bioquímicos Y Fisiológicos
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease. This compound has also been found to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. In addition, [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has been found to have antitumor activity, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has several advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. It has also been extensively studied, making it a valuable tool for investigating various biological processes. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. In addition, it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate. One area of interest is the development of new macrolide antibiotics that are more effective against drug-resistant bacteria. Another area of interest is the investigation of the immunomodulatory effects of this compound, which could lead to the development of new therapies for autoimmune diseases. Finally, there is also interest in the use of [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate as a tool for investigating the role of protein synthesis in various biological processes.
Métodos De Síntesis
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate can be synthesized from oleandomycin through a series of chemical reactions. First, oleandomycin is acetylated with acetic anhydride to produce diacetyl-oleandomycin. This intermediate is then treated with acetic anhydride and pyridine to form triacetyl-oleandomycin. Finally, triacetyl-oleandomycin is treated with acetic anhydride and pyridine again to produce [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate.
Aplicaciones Científicas De Investigación
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has a wide range of scientific research applications. It has been used to study the mechanism of action of macrolide antibiotics, as well as their interactions with bacterial ribosomes. This compound has also been used to investigate the role of macrolides in the treatment of infectious diseases, such as tuberculosis and pneumonia. In addition, [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has been used to study the pharmacokinetics and pharmacodynamics of macrolide antibiotics.
Propiedades
Número CAS |
123163-97-3 |
|---|---|
Nombre del producto |
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate |
Fórmula molecular |
C13H18O9 |
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
[(3S,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m0/s1 |
Clave InChI |
MJOQJPYNENPSSS-ACJTYDJDSA-N |
SMILES isomérico |
CC(=O)O[C@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



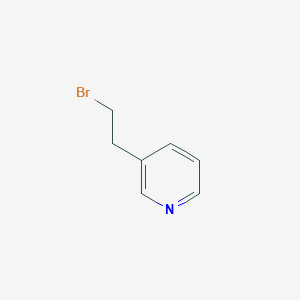
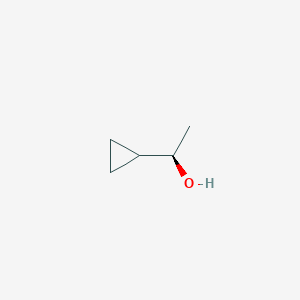

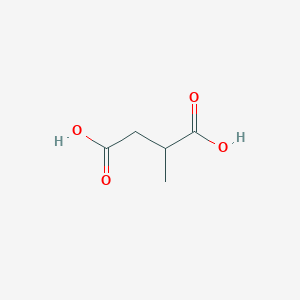
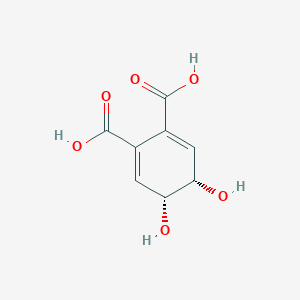
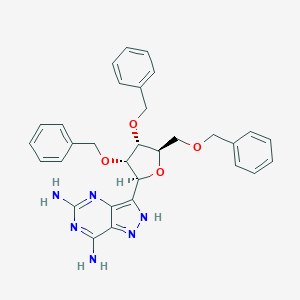
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
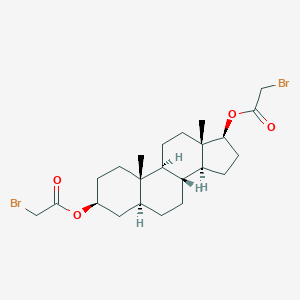
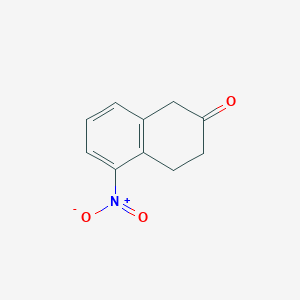
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
